9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-
Description
9,10-Anthracenedione derivatives, including 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-, are a class of compounds with notable interest due to their potential applications in various fields, particularly in antitumor activities. These compounds belong to the anthraquinone family, known for their broad spectrum of biological activities.
Synthesis Analysis
The synthesis of 9,10-Anthracenedione derivatives often involves the condensation of alkylenediamines with quinizarin or related precursors, followed by oxidation processes. For example, Murdock et al. (1979) reported the synthesis of 1,4-bis[(aminoalkyl)amino]-9,10-anthracenediones, showing significant activity against leukemias and solid tumors in mice through specific substitution patterns that enhance hydrophilicity (Murdock et al., 1979).
Molecular Structure Analysis
The molecular structure of anthracenedione derivatives is crucial for their biological activity. Studies have shown that the introduction of specific groups into the anthracene nucleus can influence the electronic properties and, consequently, the biological activities of these compounds. For instance, theoretical calculations indicate that introducing chlorine or sulfur into the 5- and 8-positions of 1,4-bis(alkylamino)anthracene-9,10-diones results in a lowering of the LUMO energies, suggesting potential for reduced cardiotoxicities compared to known drugs like Mitoxantrone (Morley & Furlong, 2006).
Chemical Reactions and Properties
Anthracenedione derivatives engage in various chemical reactions, reflecting their chemical properties. The binding to DNA and RNA is a critical aspect, as demonstrated by Kapuściński et al. (1981), where 1,4-dihydroxy-5,8-bis[(2-[(2-hydroxyethyl)amino]ethyl)amino]-9,10-anthracenedione interacts through intercalation and electrostatic interactions with nucleic acids, influencing cell cycle progression and potentially impairing DNA transcription and RNA processing (Kapuściński et al., 1981).
Physical Properties Analysis
Physical properties such as solubility, crystallinity, and film-forming abilities are essential for the application of anthracenedione derivatives. Novel anthracene-based molecules exhibit good solubility in organic solvents and film-forming properties, as demonstrated by Jo et al. (2011), emphasizing the significance of molecular design in achieving desirable physical properties (Jo et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with biological molecules, underpin the biological activity and therapeutic potential of anthracenedione derivatives. Their ability to bind to nucleic acids, influence cell cycle kinetics, and induce cytotoxic effects in cancer cells highlights their potential as antitumor agents. The study by Evenson et al. (1979) on the effects of 9,10-anthracenedione derivatives on cell survival and cell cycle progression further elucidates the relationship between chemical properties and biological activities (Evenson et al., 1979).
Safety And Hazards
While specific safety and hazard information for “9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-” is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Future Directions
One of the future directions for “9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-” and its derivatives could be in the development of energy storage systems. For instance, a low-cost, safe flow-through battery system with stable charging and discharging cycles based on 1(2)-amine derivatives of 9,10-anthracenedione has been patented .
properties
IUPAC Name |
1,4-dihydroxy-5,8-bis(4-methylanilino)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O4/c1-15-3-7-17(8-4-15)29-19-11-12-20(30-18-9-5-16(2)6-10-18)24-23(19)27(33)25-21(31)13-14-22(32)26(25)28(24)34/h3-14,29-32H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQQAZPMNWJRDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=C(C=CC(=C5C3=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066941 | |
Record name | 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- | |
CAS RN |
23941-48-2 | |
Record name | 1,4-Dihydroxy-5,8-bis[(4-methylphenyl)amino]-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23941-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Di(p-toluidino)-5,8-dihydroxyanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023941482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,4-dihydroxyanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86169 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5,8-DI(P-TOLUIDINO)-1,4-DIHYDROXYANTHRAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H2HQJ5QUY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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